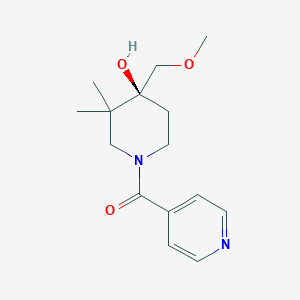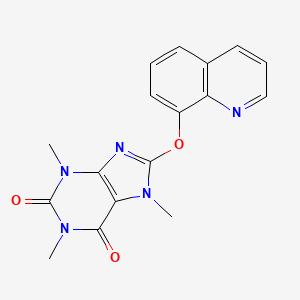
N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea, also known as BMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. BMTU belongs to the class of benzothiadiazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. It has also been shown to stimulate the production of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anticancer properties. In the brain, N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea has been shown to improve cognitive function and memory, possibly through its effects on neurotransmitter production. In plants, N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea has been shown to enhance photosynthesis and nutrient uptake, leading to improved growth and crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea in lab experiments is its relatively low toxicity compared to other chemical compounds with similar biological activities. This makes it a safer and more practical option for studying its effects in cells and organisms. However, one limitation of N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Further studies are needed to determine the optimal dosage and administration of N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea for these applications.
Another area of interest is the use of N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea as a plant growth regulator and alternative to traditional pesticides. Future research could explore the efficacy of N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea in different plant species and environmental conditions, as well as its potential impact on non-target organisms.
Overall, N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea shows great promise as a versatile and multifunctional chemical compound with a wide range of potential applications in medicine and agriculture. Further research is needed to fully understand its mechanism of action and potential benefits, but the current evidence suggests that N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea may be a valuable tool for addressing some of the most pressing challenges facing our society today.
Méthodes De Synthèse
The synthesis of N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea involves the reaction of 2-amino-1,3-benzothiazole with 3-methoxyphenylisocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified through recrystallization or chromatographic techniques.
Applications De Recherche Scientifique
N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea has been studied extensively for its potential applications in medicine and agriculture. In medicine, N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea has been shown to possess anticancer, antiviral, and anti-inflammatory properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and diabetes.
In agriculture, N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea has been studied as a plant growth regulator and a potential alternative to traditional pesticides. It has been shown to enhance plant growth and improve crop yield, while also reducing the harmful effects of pests and diseases.
Propriétés
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-20-11-4-2-3-9(7-11)15-14(19)16-10-5-6-12-13(8-10)18-21-17-12/h2-8H,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYSGWHVDDCZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzo[1,2,5]thiadiazol-5-yl-3-(3-methoxy-phenyl)-urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)
![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)




![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)
![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)

![4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5691575.png)